1,4-Oxazepane-6-carboxylic acid hydrochloride
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Overview
Description
1,4-Oxazepane-6-carboxylic acid hydrochloride is a heterocyclic compound with a seven-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of homoserine derivatives with nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones. The resulting N-phenacyl nitrobenzenesulfonamides are then cleaved from the polymer support using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH), leading to the formation of 1,4-oxazepane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,4-Oxazepane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-oxazepane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepane-5-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
Morpholine-3-carboxylic acid: Another heterocyclic compound with a six-membered ring containing oxygen and nitrogen.
Uniqueness
1,4-Oxazepane-6-carboxylic acid hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to six-membered ring analogs. This uniqueness makes it valuable for specific applications in drug design and material science .
Biological Activity
1,4-Oxazepane-6-carboxylic acid hydrochloride is a seven-membered heterocyclic compound featuring both nitrogen and oxygen atoms in its ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structural characteristics allow for interactions with various biological targets, making it a subject of interest for therapeutic applications.
The molecular formula of this compound is C7H12ClNO2 with a molecular weight of approximately 175.63 g/mol. The presence of a carboxylic acid functional group at the 6-position significantly influences its biological activity and chemical reactivity.
Property | Value |
---|---|
Molecular Formula | C7H12ClNO2 |
Molecular Weight | 175.63 g/mol |
Functional Groups | Carboxylic acid, amine |
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It modulates the activity of these targets by binding to their active sites, influencing various biochemical pathways. Research indicates that this compound can act as a monoamine reuptake inhibitor, which may be beneficial in treating conditions such as depression and anxiety disorders .
Neuropharmacological Effects
This compound has been studied for its potential role as an antidepressant and anxiolytic agent. Its ability to inhibit monoamine reuptake suggests that it may enhance neurotransmitter levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms .
Antiviral Properties
Recent studies have highlighted the compound's antiviral potential, particularly against Dengue virus (DENV). The inhibition of specific kinases involved in viral replication has been demonstrated, suggesting that this compound could serve as a lead for developing broad-spectrum antiviral therapies .
Anticancer Activity
Research has also explored the anticancer properties of oxazepane derivatives. For instance, studies involving related compounds have shown promising results in inhibiting tumor growth in various cancer models . The structural features of this compound may confer similar properties.
Case Study 1: Antidepressant Activity
A study focused on the synthesis and evaluation of oxazepane derivatives revealed significant antidepressant-like effects in animal models. The compounds exhibited a reduction in immobility time in forced swim tests, indicating potential efficacy in treating depressive disorders .
Case Study 2: Antiviral Efficacy
In vitro studies demonstrated that this compound effectively inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This finding supports its role as a candidate for antiviral drug development .
Properties
IUPAC Name |
1,4-oxazepane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCXXRUSNCHVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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